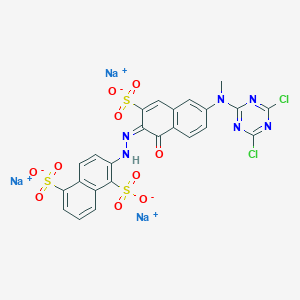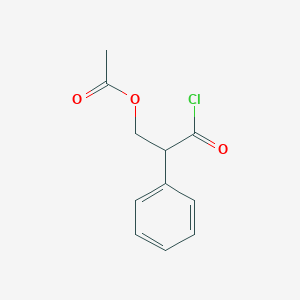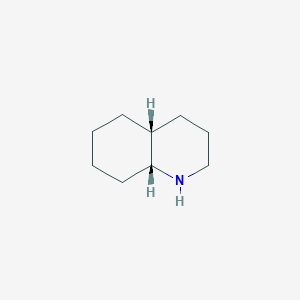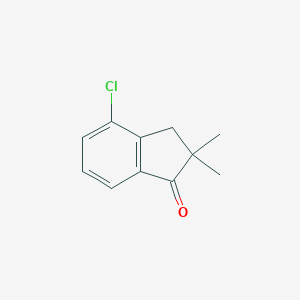
2,2-dimethyl-4-chloro-indanone
Übersicht
Beschreibung
2,2-dimethyl-4-chloro-indanone is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-chloro-indanone typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe reaction product is then subjected to vacuum distillation to obtain α-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This intermediate can be further oxidized using chromium trioxide in glacial acetic acid at 35-40°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-4-chloro-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-4-chloro-indanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-4-chloro-indanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the chloro group enhances its reactivity and potency against various pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: This compound shares a similar core structure but lacks the chloro and dimethyl groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the dimethyl groups.
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro group but has the dimethyl groups.
Uniqueness
2,2-dimethyl-4-chloro-indanone is unique due to the presence of both the chloro and dimethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13099-57-5 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Kanonische SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Synonyme |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


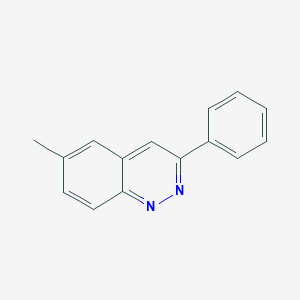
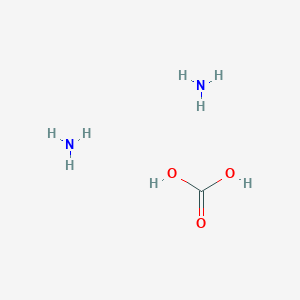
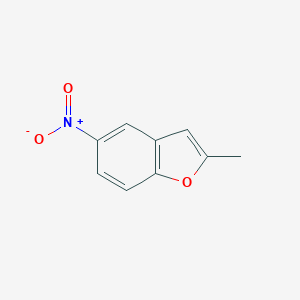
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
